

Physicochemical properties of Dimethyl cyanocarbonimidodithioate

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Compound of Interest

Compound Name:	Dimethyl cyanocarbonimidodithioate
Cat. No.:	B147598

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An In-Depth Technical Guide to the Physicochemical Properties of **Dimethyl Cyanocarbonimidodithioate**

Introduction

Dimethyl cyanocarbonimidodithioate (CAS No. 10191-60-3), also known as Dimethyl N-cyanodithioiminocarbonate, is a multifaceted chemical compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.^{[1][2]}

Characterized by its unique structure incorporating both a cyano (-C≡N) and two methylthio (-SCH₃) groups, this compound serves as a highly versatile and reactive building block for the synthesis of a wide array of complex molecules, particularly nitrogen- and sulfur-containing heterocycles.^{[1][3]}

Its prominence is underscored by its role as a key intermediate in the industrial synthesis of pharmaceuticals, most notably the H₂ receptor antagonist cimetidine, used in the treatment of peptic ulcers.^[1] Furthermore, its derivatives have found applications as fungicides and bactericides in agriculture and are explored for their potential in creating novel materials with interesting photoluminescent properties.^{[1][4][5]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimethyl cyanocarbonimidodithioate**. It is designed for scientists and drug development professionals, offering not just data, but also insights into the experimental rationale and synthetic utility of this important chemical intermediate.

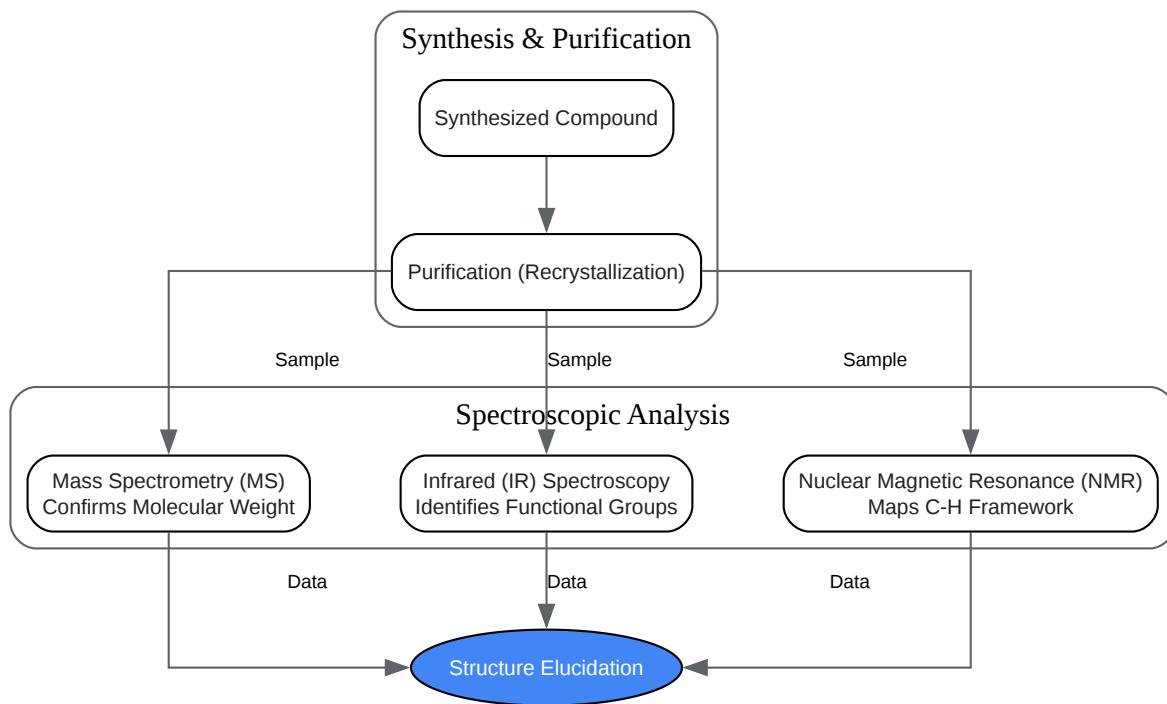
Section 1: Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific inquiry.

Dimethyl cyanocarbonimidodithioate is known by several synonyms, reflecting its structural features.[\[2\]](#)[\[6\]](#)

Identifier	Value	Source
CAS Number	10191-60-3	[2]
Molecular Formula	C ₄ H ₆ N ₂ S ₂	[6]
Molecular Weight	146.23 g/mol	[7] [8]
IUPAC Name	bis(methylsulfanyl)methylidene cyanamide	[6]
SMILES	CSC(=NC#N)SC	
InChI Key	IULFXBLVJIPESI-UHFFFAOYSA-N	[2]

The structural confirmation of **Dimethyl cyanocarbonimidodithioate** relies on a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow for such a characterization is a self-validating system, where data from orthogonal methods must converge to support the proposed structure.



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Caption: Workflow for the physicochemical characterization of a synthesized compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in synthetic protocols. **Dimethyl cyanocarbonimidodithioate** is typically a solid at room temperature.^{[4][9]}

Property	Value	Comments & Rationale	Source
Appearance	White to off-white or pale yellow crystalline solid.	The color can depend on purity.	[4][9][10]
Odor	Stench, characteristic sulfurous odor.	Common for sulfur-containing organic compounds.	[4][9]
Melting Point	45 - 56 °C	The range reflects varying purity levels reported by different suppliers. Recrystallization is key for a sharp melting point.	[7][9][11][12]
Boiling Point	229.6 ± 23.0 °C (Predicted)	This is a predicted value; experimental determination may be challenging due to potential decomposition at high temperatures.	[7]
Solubility	Insoluble in water; Slightly soluble in methanol.	The nonpolar nature of the methylthio groups and the overall molecular structure limit aqueous solubility. It is soluble in other organic solvents like ethanol.	[4][7]
Flash Point	>110 °C / >230 °F	Indicates a relatively low fire hazard under standard laboratory conditions.	[9][11]

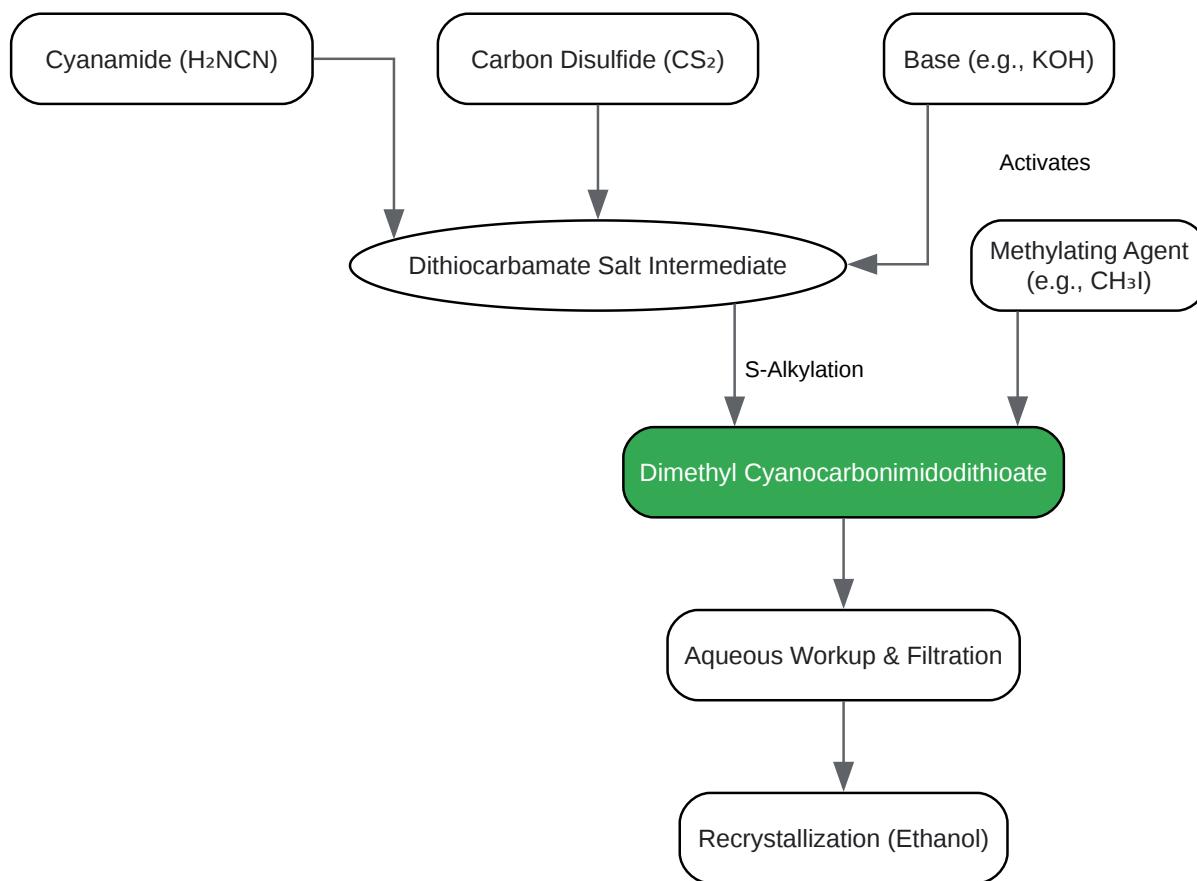
		Recommended to prevent decomposition and reaction with atmospheric moisture. Storage temperatures should not exceed 30°C.
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere is recommended.	[4][9][10]

Section 3: Synthesis and Mechanistic Considerations

Dimethyl cyanocarbonimidodithioate is not known to occur naturally and is produced synthetically.^[4] Several methods exist, but a common and illustrative approach involves the reaction of cyanamide with carbon disulfide in the presence of a base, followed by methylation.^{[7][13]}

Rationale for Experimental Design: This multi-step synthesis is a classic example of nucleophilic addition followed by alkylation.

- **Base-Catalyzed Nucleophilic Addition:** Cyanamide is deprotonated by a base (e.g., potassium hydroxide) to form a more potent nucleophile. This anion then attacks the electrophilic carbon of carbon disulfide. A second equivalent of base facilitates a second deprotonation, forming a dithiocarbamate dianion. This step is crucial for activating the starting materials.
- **S-Alkylation:** The resulting dianion is a strong nucleophile. The addition of a methylating agent, such as iodomethane or dimethyl sulfate, results in a double S-alkylation (a Williamson ether synthesis analog for thioethers) to yield the final, neutral product.^{[7][13]} Using a polar aprotic solvent can be beneficial for this type of reaction.^[4]



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Caption: Generalized workflow for the synthesis of **Dimethyl cyanocarbonimidodithioate**.

Section 4: Reactivity and Synthetic Applications

The synthetic utility of **Dimethyl cyanocarbonimidodithioate** stems from its unique combination of reactive functional groups.^[1] It acts as a versatile electrophilic reagent, enabling the construction of diverse heterocyclic systems.^{[3][14]}

- **Electrophilic Carbon:** The central carbon atom is bonded to two sulfur atoms and an imino nitrogen, making it electrophilic and susceptible to attack by nucleophiles.
- **Leaving Groups:** The methylthio ($-\text{SCH}_3$) groups can act as effective leaving groups, facilitating substitution reactions.

- Cyano Group: The cyano group is a powerful electron-withdrawing group and can participate in cyclization reactions.

This reactivity profile has been exploited to synthesize a wide range of biologically active molecules, including:

- 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines[7][11]
- Methylsulfanylpyrimidines[1][7]
- Cyanoguanidines[11]
- N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles[1]
- Thiadiazoles and other azoloazines[3][4]

The compound's ability to react with various nucleophiles, such as amines and hydrazines, makes it an indispensable tool for building molecular scaffolds relevant to drug discovery and agrochemical development.[3][5][15]

Section 5: Experimental Protocols for Characterization

The following protocols are representative methodologies for the structural confirmation of **Dimethyl cyanocarbonimidodithioate**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the hydrogen and carbon framework of the molecule.

Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. ^1H NMR confirms the presence and chemical environment of the methyl protons, while ^{13}C NMR identifies all unique carbon atoms, including the quaternary carbons. Deuterated chloroform (CDCl_3) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak in both ^1H and ^{13}C spectra.[16][17]

Methodology:

- Sample Preparation: Accurately weigh approximately 10-20 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire a proton spectrum on a 300 MHz or higher field NMR spectrometer.
 - A single sharp peak is expected for the six equivalent protons of the two methyl groups.[\[7\]](#)
 - Expected Chemical Shift (δ): ~2.90 ppm (singlet, 6H). This value may vary slightly depending on the solvent and instrument.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Three distinct carbon signals are expected.[\[7\]](#)[\[16\]](#)
 - Expected Chemical Shifts (δ): ~18.8 ppm (2 x $-\text{SCH}_3$), ~115.3 ppm ($-\text{C}\equiv\text{N}$), ~186.8 ppm (S-C=N).

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific covalent bonds. The cyano group ($\text{C}\equiv\text{N}$) has a very characteristic, sharp absorption in a region of the spectrum that is often free from other peaks, making it an excellent diagnostic tool.[\[18\]](#)[\[19\]](#)

Methodology:

- Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Analysis: Record the spectrum from approximately 4000 to 400 cm^{-1} .
 - Key Diagnostic Peaks:
 - $\sim 2176 \text{ cm}^{-1}$: A strong, sharp absorption corresponding to the C≡N (nitrile) stretching vibration.[7]
 - $\sim 1678 \text{ cm}^{-1}$: A peak corresponding to the C=N (imine) stretching vibration.[7]

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of the molecular formula. Electron Ionization (EI) is a common technique that provides a fragmentation pattern, which can be used as a "fingerprint" for the compound and offer additional structural clues.[6][18]

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Analysis:
 - Molecular Ion (M^+): Look for the molecular ion peak corresponding to the molecular weight of $\text{C}_4\text{H}_6\text{N}_2\text{S}_2$.
 - Expected m/z : 146.[6]
 - Isotope Pattern: Observe the $\text{M}+1$ and $\text{M}+2$ peaks. The presence of two sulfur atoms will result in a characteristic $\text{M}+2$ peak with an intensity of approximately 8-9% relative to the M^+ peak, providing strong evidence for the elemental composition.

- Fragmentation: Analyze the major fragment ions to corroborate the proposed structure.

Section 6: Safety and Hazard Information

Dimethyl cyanocarbonimidodithioate is classified as a hazardous chemical and must be handled with appropriate precautions.[\[6\]](#)[\[9\]](#)

- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[\[6\]](#)[\[9\]](#)
- Corrosion/Irritation: Causes severe skin burns and eye damage.[\[9\]](#) It has been reported to cause severe dermatitis.[\[12\]](#)
- Sensitization: May cause an allergic skin reaction.[\[6\]](#)
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[9\]](#) Avoid formation of dust.[\[9\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[9\]](#)
- Decomposition: Thermal decomposition can release toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen cyanide.[\[9\]](#)

Conclusion

Dimethyl cyanocarbonimidodithioate is a compound of considerable synthetic importance, bridging the gap between simple starting materials and complex, high-value heterocyclic structures. Its well-defined physicochemical properties, characterized by standard spectroscopic methods, underpin its reliable application in research and development. A thorough understanding of its reactivity, guided by its structural features, allows chemists to leverage this versatile intermediate for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory and beyond.

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